2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with a 3-carboxamide group, a 6-methyl moiety, and a 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) side chain. The sulfonyl and carboxamide groups are critical for hydrogen bonding and receptor affinity, while the dihydroisoquinoline moiety may enhance lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-27-25(32)23-21-12-13-29(2)16-22(21)35-26(23)28-24(31)18-7-9-20(10-8-18)36(33,34)30-14-11-17-5-3-4-6-19(17)15-30/h3-10H,11-16H2,1-2H3,(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRBOUPSPGTAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is the aldo-keto reductase AKR1C3. This enzyme is of interest in both breast and prostate cancer.
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as a known dinitrobenzamide substrate
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement combining a dihydroisoquinoline moiety , a sulfonyl group , and a thieno[2,3-c]pyridine framework. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the aromatic portions may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors involved in various physiological processes.
Biological Activity Overview
- Anticancer Activity :
- Neuroprotective Effects :
- Cardiovascular Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Neuroprotection | Reduction of oxidative stress in neurons | |
| Cardiovascular | Modulation of norepinephrine release |
Case Study: Anticancer Properties
In a study examining the anticancer effects of tetrahydroisoquinoline derivatives, it was found that certain modifications led to enhanced activity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with the apoptotic pathway proteins .
Case Study: Neuroprotective Effects
Another study highlighted the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce cell death rates under oxidative stress conditions .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique combination of functional groups that may contribute to its biological activity. The presence of a sulfonamide group, dihydroisoquinoline moiety, and tetrahydrothieno-pyridine structure suggests potential interactions with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C26H26N4O6S3
- Molecular Weight : 586.7 g/mol
Research indicates that compounds similar to this one exhibit various biological activities:
-
Antiviral Activity :
- Compounds with similar structures have shown effectiveness against coronaviruses. For instance, studies demonstrated that related small molecules could reduce plaque formation in MERS-CoV by significant percentages (up to 59.2%) in vitro.
-
Cytotoxicity :
- In cytotoxicity assessments, related compounds exhibited low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), indicating a favorable safety margin for further development.
-
Pharmacokinetics :
- Similar compounds have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties essential for therapeutic applications.
Case Study 1: MERS-CoV Inhibition
A study evaluated the efficacy of various small molecules in inhibiting MERS-CoV replication. Among these, compounds structurally related to the target compound showed promising results with half-maximal effective concentrations (EC50) in the low micromolar range.
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
These data indicate that such compounds could be developed further as antiviral agents against coronaviruses.
Anticancer Potential
The compound's structural components suggest potential anticancer activity due to their ability to interact with specific cellular pathways involved in cancer progression. Research into similar tetrahydroisoquinoline derivatives has indicated their potential as anti-cancer agents through various mechanisms including apoptosis induction and inhibition of tumor growth .
Neuroprotective Effects
Some studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Activity: The 3-carboxamide group in the target compound is shared with antiproliferative analogs like 4SC-207, but the absence of a 3-cyano group (critical for microtubule inhibition in 4SC-207) suggests reduced potency in oncology applications . The dihydroisoquinolinylsulfonyl side chain may enhance TNF-α inhibition compared to simpler sulfonamide derivatives in , which showed IC₅₀ values in the µM range .
Anti-Mycobacterial Potential: Compounds in with 2,6-disubstitutions exhibit strong anti-mycobacterial activity, but the target compound’s 6-methyl and bulky sulfonamide groups may hinder binding to mycobacterial targets .
Safety and Handling :
- The target compound’s safety profile aligns with standard research chemicals (e.g., heat sensitivity, child hazards), but direct toxicity comparisons are unavailable .
Quantitative Structure-Activity Relationship (QSAR) Insights
- 3D-QSAR Models: Studies on 2,6-disubstituted analogs () suggest that steric bulk at the 2-position (e.g., sulfonamide vs. aryl groups) correlates with mycobacterial activity. The target compound’s dihydroisoquinoline group may introduce unfavorable steric interactions, reducing efficacy .
- Electrostatic Contributions : The sulfonyl group’s electron-withdrawing nature may enhance TNF-α inhibition by stabilizing ligand-receptor interactions, as seen in derivatives .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what critical parameters influence reaction yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including condensation, sulfonylation, and cyclization reactions. Key parameters include:
- Stoichiometric control : Precise molar ratios of reagents (e.g., sodium hypochlorite for oxidation steps) to avoid side reactions .
- Solvent selection : Ethanol or DMSO for solubility and reaction homogeneity, as demonstrated in analogous syntheses .
- Catalytic additives : Acetic acid to accelerate imine formation, as seen in hydrazinopyridine-based condensations .
Critical yield determinants include reaction time (e.g., 3 hours for hypochlorite-mediated oxidations) and temperature (room temperature for stability of sensitive intermediates) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?
Methodological Answer:
- 1H/13C-NMR : Assign peaks using deuterated DMSO (DMSO-d6) with residual solvent referencing (δ 2.50 ppm for 1H, 39.52 ppm for 13C). Discrepancies in integration ratios may indicate impurities or incomplete reactions .
- FTIR : Monitor functional groups (e.g., sulfonyl stretches at ~1130 cm⁻¹, amide C=O at ~1650 cm⁻¹). Mismatched bands may require re-purification via column chromatography .
- HRMS : Confirm molecular ion accuracy (e.g., ±0.0003 Da tolerance). Deviations suggest isotopic impurities or adduct formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
- Factor screening : Use fractional factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry platforms enable rapid screening of hypochlorite oxidation efficiency .
- Response surface modeling : Optimize yield and purity by analyzing interactions between parameters (e.g., ethanol volume vs. reaction time). Statistical tools like ANOVA validate model significance .
- Robustness testing : Introduce intentional perturbations (e.g., ±5% reagent excess) to identify critical process parameters .
Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Purity verification : Use HPLC with UV/Vis or MS detection to rule out impurities >98%. Co-eluting epimers, as noted in Pharmacopeial Forum, may require chiral columns or altered mobile phases .
- Stereochemical confirmation : X-ray crystallography or NOESY NMR to validate spatial arrangements, especially for tetrahydrothienopyridine moieties .
- Biological replicates : Conduct dose-response assays in triplicate to account for variability in cell-based models .
Q. How are impurities from sulfonylation steps managed during scale-up?
Methodological Answer:
- TLC monitoring : Use alumina-backed plates with dichloromethane mobile phases to track sulfonamide intermediates. UV visualization identifies unreacted starting materials .
- Recrystallization : Ethanol/water mixtures selectively precipitate the target compound while leaving sulfonic acid byproducts in solution .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy detects real-time impurity formation during continuous-flow syntheses .
Q. How do structural modifications to the dihydroisoquinoline moiety affect physicochemical properties?
Methodological Answer:
- LogP analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to the isoquinoline ring to enhance hydrophobicity, measured via shake-flask or chromatographic methods .
- Solubility profiling : Compare dimethylacetamide (DMA) vs. aqueous buffers using nephelometry. Bulky substituents reduce aqueous solubility, necessitating prodrug strategies .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points, critical for lyophilization or spray-drying processes .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and HRMS data for this compound?
Methodological Answer:
- Isotopic pattern analysis : HRMS isotopic clusters (e.g., Cl/Br signatures) must align with expected molecular formulas. Mismatches indicate adducts (e.g., Na⁺/K⁺) requiring ion-suppression LC-MS .
- Variable-temperature NMR : Heat samples to 50°C to resolve overlapping peaks caused by conformational exchange in the tetrahydrothienopyridine core .
- Synthetic corroboration : Reproduce the synthesis with isotopically labeled precursors (e.g., 13C-carbonyl) to confirm assignments .
Tables of Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
